molecular formula C9H12N2O2 B13604409 2-Amino-3-(6-methylpyridin-3-yl)propanoic acid

2-Amino-3-(6-methylpyridin-3-yl)propanoic acid

Cat. No.: B13604409
M. Wt: 180.20 g/mol
InChI Key: GDSXXYKEDGEVSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(6-methylpyridin-3-yl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxylic acid group, and a 6-methylpyridin-3-yl group attached to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(6-methylpyridin-3-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylpyridine and suitable amino acid precursors.

    Reaction Steps: The key steps involve the formation of the pyridine ring and the introduction of the amino and carboxylic acid groups. This can be achieved through a series of reactions, including

    Reaction Conditions: These reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction steps but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated processes, and advanced purification techniques to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(6-methylpyridin-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

2-Amino-3-(6-methylpyridin-3-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biological processes and as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-(6-methylpyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(7-methyl-1H-indol-3-yl)propanoic acid: This compound has a similar structure but with an indole ring instead of a pyridine ring.

    2-Amino-3-(naphthalen-1-yl)propanoic acid: This compound features a naphthalene ring, offering different chemical properties.

    2-Amino-3-(5-methylpyridin-3-yl)propanoic acid: Similar to the target compound but with a different methyl group position on the pyridine ring.

Uniqueness

2-Amino-3-(6-methylpyridin-3-yl)propanoic acid is unique due to the specific position of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature may impart distinct properties that are valuable in various applications.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-amino-3-(6-methylpyridin-3-yl)propanoic acid

InChI

InChI=1S/C9H12N2O2/c1-6-2-3-7(5-11-6)4-8(10)9(12)13/h2-3,5,8H,4,10H2,1H3,(H,12,13)

InChI Key

GDSXXYKEDGEVSD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)CC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.